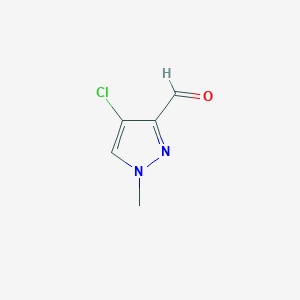

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGDASSMRFJUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381953 | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-81-6 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Building Block

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][][3] The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of a chloro substituent and a carbaldehyde group on the pyrazole ring provides two reactive handles for further chemical transformations, making this compound a valuable building block for drug discovery and agrochemical research.[3] This guide provides a comprehensive overview of a robust synthetic route to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approach: The Vilsmeier-Haack Reaction at the Core

The synthesis of substituted pyrazole carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5][6][7][8][9] This powerful formylation method is particularly well-suited for electron-rich heterocyclic systems like pyrazoles.[10] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12][13] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring to introduce the formyl group.[9][10]

Our synthetic strategy will proceed in two key stages:

-

Formylation of 1-methyl-1H-pyrazole: The initial step involves the Vilsmeier-Haack formylation of readily available 1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

-

Chlorination of the pyrazole ring: The subsequent step introduces the chloro group at the 4-position of the pyrazole ring.

This stepwise approach allows for controlled functionalization of the pyrazole core.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[8][9] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[10][11] This reagent is then attacked by the nucleophilic pyrazole ring.

Step-by-Step Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, carefully add phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). The addition should be done dropwise while maintaining the temperature below 10 °C.

-

Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 1-methyl-1H-pyrazole: Dissolve 1-methyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Chlorination of 1-methyl-1H-pyrazole-3-carbaldehyde

The introduction of a chlorine atom at the C4 position of the pyrazole ring can be achieved using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 1-methyl-1H-pyrazole-3-carbaldehyde in a suitable inert solvent, such as dichloromethane or chloroform.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 1-methyl-1H-pyrazole, DMF, POCl₃ | 60-70 | 4-6 | 70-85 |

| 2 | Chlorination | 1-methyl-1H-pyrazole-3-carbaldehyde, SO₂Cl₂ | 0 to RT | 2-4 | 80-95 |

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water to release corrosive gases. Handle with extreme care in a fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear gloves.

-

General Precautions: Always perform reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient Vilsmeier-Haack formylation followed by a selective chlorination step. This guide provides a detailed and practical framework for researchers and drug development professionals to produce this valuable synthetic intermediate. The versatility of the pyrazole scaffold, combined with the reactivity of the chloro and aldehyde functionalities, ensures that this compound will continue to be a cornerstone in the development of novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. growingscience.com [growingscience.com]

- 13. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of Functionalized Pyrazoles

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in drug design. Molecules incorporating this five-membered aromatic heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the creation of highly specific therapeutic agents.

This technical guide focuses on a key synthetic building block: This compound . The specific arrangement of its functional groups—a reactive carbaldehyde at the C3 position, a stabilizing N-methyl group, and an electronically influential chlorine atom at the C4 position—makes this molecule a versatile and valuable intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, while the chloro substituent can be utilized in cross-coupling reactions or can modulate the acidity and reactivity of the pyrazole ring.

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important intermediate.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis. These data are critical for identity confirmation, purity assessment, and the design of appropriate reaction and purification conditions.

Core Physicochemical Data

The key physical properties of this compound are summarized below. These values are essential for handling, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 175204-81-6 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 83-86 °C | [2] |

| Boiling Point | 251.6 °C at 760 mmHg (Predicted) | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | MLGDASSMRFJUMZ-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Signature

¹H NMR (in CDCl₃, predicted):

-

Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8-10.2 ppm . This significant deshielding is characteristic of aldehyde protons.

-

Pyrazole Ring Proton (C5-H): A singlet peak is anticipated between δ 7.5-8.0 ppm . Its precise location is influenced by the electronic effects of the adjacent nitrogen and the C4-chloro group.

-

N-Methyl Protons (N-CH₃): A sharp singlet peak is expected further upfield, likely in the range of δ 3.8-4.2 ppm .

¹³C NMR (in CDCl₃, predicted):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm .

-

Pyrazole Ring Carbons:

-

C3 (bearing CHO): ~δ 145-150 ppm

-

C4 (bearing Cl): ~δ 115-125 ppm

-

C5: ~δ 130-135 ppm

-

-

N-Methyl Carbon (N-CH₃): A signal in the upfield region, typically δ 35-40 ppm .

Infrared (IR) Spectroscopy (KBr pellet):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the region of 1400-1600 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹ .

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 144 , with a characteristic M+2 isotope peak at m/z 146 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragment: A significant fragment corresponding to the loss of the aldehyde group (-CHO) at m/z 115/117 .

PART 2: Synthesis and Mechanistic Insight

The construction of the this compound scaffold is most efficiently achieved via the Vilsmeier-Haack reaction . This classic formylation method is well-suited for electron-rich heterocyclic systems.[1][5][6]

The Vilsmeier-Haack Approach: A Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] This electrophilic iminium species is highly effective at formylating activated aromatic rings.[6] While many pyrazole-4-carbaldehydes are synthesized from hydrazones, the synthesis of a 3-carbaldehyde isomer necessitates a different strategy. The most logical approach is the direct formylation of a pre-existing pyrazole ring that is sufficiently activated for electrophilic substitution at the C3 position.

The proposed synthetic pathway begins with the formylation of 4-chloro-1-methyl-1H-pyrazole.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for related heterocyclic systems.[5][7]

Materials:

-

4-Chloro-1-methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reagent Preparation (Caution: Exothermic): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Substrate Addition: Dissolve 4-chloro-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

-

Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Causality and Trustworthiness:

-

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and flame-dried glassware is critical to prevent its decomposition and ensure high yields.[5]

-

Controlled Addition: The reaction between POCl₃ and DMF is highly exothermic. Slow, dropwise addition at 0 °C is a crucial safety measure to control the reaction rate and prevent side reactions.

-

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a necessary and standard step in the Vilsmeier-Haack protocol.

-

Neutralization: Careful neutralization is required to remove acidic byproducts and prepare the product for extraction into an organic solvent.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups. The aldehyde offers a gateway to carbon-chain extensions and functional group interconversions, while the chloro-substituted pyrazole ring provides a platform for more advanced modifications.

Caption: Key reactivity pathways for this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is one of the most versatile in organic synthesis.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This acid derivative is a valuable intermediate for amide bond formation.

-

Reduction: Selective reduction to the primary alcohol ( (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields α,β-unsaturated systems, which are precursors to more complex heterocycles.[1]

-

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into a substituted alkene, enabling carbon-carbon bond formation.

-

-

Reductive Amination: A one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride), yields substituted amines. This is a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

Reactions Involving the Chloro-Pyrazole Ring

The chlorine atom at the C4 position significantly influences the ring's reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): While the pyrazole ring is electron-rich, the presence of the electron-withdrawing aldehyde and the inherent electronics of the ring system can make the C4 position susceptible to SNAr with strong nucleophiles (e.g., alkoxides, thiolates), particularly under forcing conditions.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as a handle for powerful C-C and C-N bond-forming reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl substituents at the C4 position.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrazole with various amines.

-

PART 4: Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a scaffold for building molecules with significant biological activity. Pyrazole-based compounds are key components in numerous commercial drugs and agrochemicals.[8]

Intermediate for Bioactive Molecules

This aldehyde is a key starting material for synthesizing libraries of compounds for high-throughput screening. For example, it can be used to synthesize pyrazole-based kinase inhibitors, a major class of anti-cancer drugs. The general workflow involves elaborating the aldehyde and then potentially displacing the chloride to tune the molecule's properties.

Caption: General workflow from the starting aldehyde to complex bioactive targets.

This molecule serves as a useful reactant for preparing compounds like 2-arylidene hydrazinecarbodithioates, which can be further investigated for their biological activities.[] Its structure is analogous to other pyrazole aldehydes that have been pivotal in developing anti-inflammatory agents, analgesics, and crop protection chemicals like herbicides and fungicides.[8]

PART 5: Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemical reagents are paramount.

5.1 Hazard Identification

Based on available data for this and structurally related compounds, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2] Pictogram: GHS07 (Exclamation Mark)[2]

5.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

5.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Recommended storage temperature is -20°C for long-term stability, sealed away from moisture.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in drug discovery, agrochemicals, and materials science. The dual reactivity of the aldehyde handle and the chloro-substituted pyrazole core provides a rich platform for the creation of novel, high-value molecules. This guide provides the foundational knowledge required to safely and effectively utilize this versatile building block in the laboratory.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. This compound | 175204-81-6 [sigmaaldrich.com]

- 3. This compound | CAS 175204-81-6 [matrix-fine-chemicals.com]

- 4. This compound | 175204-81-6 [chemicalbook.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Features of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract

Introduction and Molecular Structure

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted five-membered aromatic heterocycle. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and synthesis confirmation. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.

The structure features a pyrazole ring with four key substituents:

-

A methyl group at the N1 position.

-

An aldehyde (formyl) group at the C3 position.

-

A chloro group at the C4 position.

-

A hydrogen atom at the C5 position.

The electron-withdrawing nature of the aldehyde and chloro groups, combined with the electron-donating effect of the N-methyl group, creates a distinct electronic environment that is directly reflected in the NMR chemical shifts of the ring's nuclei.

Diagram 1: Annotated Molecular Structure

Below is the annotated molecular structure with the standard IUPAC numbering system used for NMR signal assignment.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals in the absence of impurities. The prediction is based on the experimental data of 1-methyl-1H-pyrazole-3-carbaldehyde [1] and adjusted for the substituent effect of the C4-chloro group.

Baseline Data (1-methyl-1H-pyrazole-3-carbaldehyde in CDCl₃):

-

H5: 7.36 ppm (d, J = 1.4 Hz)

-

H4: 6.68 ppm (d, J = 1.4 Hz)

-

N-CH₃: 3.91 ppm (s)

-

CHO: 9.84 ppm (s)

Analysis of Substituent Effects: The introduction of a chlorine atom at the C4 position removes the H4 proton signal. Furthermore, chlorine exerts a significant anisotropic and inductive electron-withdrawing effect, which deshields adjacent and electronically coupled nuclei.

-

Effect on H5: The H5 proton is meta to the chloro group. While the inductive effect diminishes with distance, some deshielding is expected. Therefore, the chemical shift of H5 should move downfield (to a higher ppm value) compared to the baseline.

-

Effect on CHO proton: The aldehyde proton is sterically and electronically distant, but changes to the ring's overall electron density can cause minor shifts. A slight downfield shift is anticipated.

-

Effect on N-CH₃ protons: The methyl group is the most distant from the C4 position. Its chemical shift is expected to be the least affected, though a very minor downfield shift is possible.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Spectrometer Frequency: 400-500 MHz)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |

| Aldehyde (-H O) | 9.85 - 9.95 | Singlet (s) | N/A | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. Expected to be similar to or slightly downfield of the non-chlorinated analog (9.84 ppm)[1]. |

| Pyrazole H5 | 7.50 - 7.70 | Singlet (s) | N/A | The sole aromatic proton. Its signal is downfield due to the aromatic ring current and deshielding from the adjacent N1 and the C4-Cl group. The coupling to H4 is absent. Predicted downfield from the analog's 7.36 ppm[1]. |

| N-Methyl (-CH ₃) | 3.90 - 4.00 | Singlet (s) | N/A | Protons on the nitrogen-bound methyl group. Expected to be very close to the analog's value of 3.91 ppm[1], with a potential minor downfield shift. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon atoms in the molecule. The prediction is based on the experimental data of 1-methyl-1H-pyrazole-3-carbaldehyde [1].

Baseline Data (1-methyl-1H-pyrazole-3-carbaldehyde in CDCl₃):

-

C=O: 185.8 ppm

-

C3: 150.9 ppm

-

C5: 131.8 ppm

-

C4: 105.8 ppm

-

N-CH₃: 39.2 ppm

Analysis of Substituent Effects: The C4-chloro substituent has a profound impact on the carbon chemical shifts.

-

Effect on C4 (ipso-effect): The direct attachment of chlorine causes a significant downfield shift for C4 compared to the baseline C4-H carbon (105.8 ppm). However, in some heterocyclic systems, heavy halogens can also introduce shielding effects. Given typical substituent effects, a shift to the ~115-125 ppm range is a reasonable prediction.

-

Effect on C3 and C5 (ortho-effect): The adjacent carbons, C3 and C5, will be shielded (moved upfield) by the chlorine atom's electron-donating resonance effect, which often counteracts its inductive withdrawal in aromatic systems (the "heavy atom effect"). This will cause their signals to shift to a lower ppm value.

-

Effect on C=O and N-CH₃: These carbons are more distant, and their shifts will be less affected, but minor changes are expected due to the overall electronic perturbation.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Spectrometer Frequency: 100-125 MHz)

| Signal Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C =O (Aldehyde) | 184 - 186 | The carbonyl carbon is the most deshielded. Its environment is minimally changed, so its shift should be very close to the analog's 185.8 ppm[1]. |

| C3 | 145 - 150 | Attached to the aldehyde and adjacent to the C4-Cl. Expected to be shielded (upfield shift) relative to the analog's 150.9 ppm due to the chlorine's resonance effect[1]. |

| C5 | 128 - 132 | Adjacent to the C4-Cl. Expected to be shielded (upfield shift) relative to the analog's 131.8 ppm[1]. |

| C4 | 115 - 125 | Directly attached to the chlorine atom (ipso-carbon). The shift is difficult to predict precisely but will be significantly different from the 105.8 ppm of the C4-H in the analog[1]. |

| N-C H₃ | 39 - 41 | The N-methyl carbon shift is generally stable. A slight downfield shift from the analog's 39.2 ppm is possible[1]. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a validated and systematic approach is essential. The following protocol is recommended for the analysis of this compound.

4.1. Sample Preparation

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is the recommended starting solvent as it is aprotic and capable of dissolving a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary significantly. Ensure the use of a high-purity solvent (≥99.8% D).

-

Concentration:

-

For ¹H NMR , dissolve 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR , a more concentrated sample of 20-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope[2].

-

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent using a calibrated pipette.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration if required.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30). Broadband decoupling is crucial to simplify the spectrum to singlets[3].

-

Spectral Width: 240 ppm (centered around 110 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

Diagram 2: NMR Data Acquisition and Analysis Workflow

References

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. In recent years, the focus has intensified on their role as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases[2][3].

This technical guide provides an in-depth review of a pivotal building block in this field: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . We will explore its synthesis, characterization, reactivity, and, most importantly, its application as a key intermediate in the construction of advanced kinase inhibitors and other pharmacologically relevant molecules. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175204-81-6 | [4] |

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 83-86 °C | |

| Boiling Point | 251.6 °C at 760 mmHg | |

| InChI Key | MLGDASSMRFJUMZ-UHFFFAOYSA-N |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will reveal signals for the five carbon atoms in the molecule, including the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the aldehyde group. The chemical shifts provide valuable information about the electronic environment of each carbon atom[6][7][8][9][10][11].

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The fragmentation pattern can provide insights into the molecule's structure and stability[10][12][13].

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction[14][15][16][17][18]. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring. In this case, the starting material is a substituted pyrazole.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃)[16][18]. This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of the target pyrazole.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of structurally similar compounds, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[19]. This protocol should be considered a starting point and may require optimization for specific laboratory conditions.

Materials:

-

1-Methyl-3-pyrazolone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction and the temperature should be maintained below 10 °C.

-

Reaction with Pyrazole: Once the Vilsmeier reagent has formed (a thick, white precipitate may be observed), add 1-methyl-3-pyrazolone portion-wise to the reaction mixture.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Synthetic Applications

The presence of both a chloro and a formyl group on the pyrazole ring makes this compound a highly versatile synthetic intermediate. The aldehyde group can undergo a wide range of reactions, including:

-

Reductive amination: To introduce various amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.

The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide array of substituents at the 4-position of the pyrazole ring.

Application in the Synthesis of Kinase Inhibitors: The Case of Sotorasib (AMG 510)

A significant application of pyrazole derivatives is in the development of kinase inhibitors. The KRAS G12C inhibitor Sotorasib (AMG 510), a groundbreaking therapy for non-small cell lung cancer, features a complex heterocyclic core that can be conceptually derived from intermediates like this compound[4][13][20][21][22][23][24][25]. While the exact commercial synthesis of Sotorasib may utilize a different starting material, the structural motifs present in the final drug highlight the importance of substituted pyrazoles.

The following schematic outlines a plausible synthetic route to a key structural fragment of Sotorasib, demonstrating the utility of our target molecule.

Caption: A potential synthetic route to a Sotorasib-related core structure.

This synthetic strategy underscores the importance of this compound as a versatile starting material for the construction of complex, biologically active molecules. The pyrazolo[3,4-b]pyridine core is a common feature in many kinase inhibitors, and the ability to readily synthesize this scaffold from our target molecule is a testament to its value in drug discovery[1][2][3][6][9][12][14][20][26][27][28][29][30][31][32].

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its chloro and formyl functional groups, provides a powerful platform for the construction of a diverse array of complex molecules. The demonstrated potential for its use in the synthesis of kinase inhibitors, exemplified by the structural relationship to Sotorasib, highlights its significance in the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 12. Pyrazolyl quinoxaline kinase inhibitors - Patent US-8895601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ChemGood [chemgood.com]

- 26. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. patents.justia.com [patents.justia.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Patents and Publications — Medicine Designs and Development [mddconsult.com]

- 30. medchemica.com [medchemica.com]

- 31. EP1345929B1 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Vilsmeier-Haack Formylation of Pyrazoles: A Detailed Protocol and Application Guide

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] Its application to the pyrazole nucleus provides a powerful and versatile method for the synthesis of pyrazole-4-carbaldehydes, which are pivotal building blocks in the development of pharmaceuticals and functional materials.[4][5][6] This guide offers a comprehensive overview of the Vilsmeier-Haack formylation of pyrazoles, delving into the mechanistic underpinnings, providing a detailed experimental protocol, and discussing key considerations for successful execution in a research and development setting.

Mechanistic Insights: The "Why" Behind the Reaction

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][11]

The formation of the Vilsmeier reagent is a critical first step, and its concentration and reactivity can influence the overall outcome of the reaction.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Attack and Formylation

The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1] Pyrazoles are π-excessive systems, making them susceptible to electrophilic substitution, predominantly at the C4 position due to electronic and steric factors.[12] This attack leads to the formation of an iminium salt intermediate, which is then hydrolyzed during the workup to yield the desired pyrazole-4-carbaldehyde.[1][8]

Caption: Mechanism of Vilsmeier-Haack formylation of the pyrazole ring.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Pyrazole | ≥98% | Standard chemical supplier | Ensure dryness of the substrate. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier | Use of anhydrous DMF is critical for good yields.[2] |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard chemical supplier | Handle with care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier | Can be used as a solvent if the pyrazole is a solid. |

| Crushed Ice | - | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization. |

| Saturated Sodium Chloride (NaCl) solution (Brine) | - | - | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | Standard chemical supplier | For drying the organic layer. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Standard chemical supplier | For extraction. |

| Hexane | Reagent Grade | Standard chemical supplier | For extraction and chromatography. |

Reaction Setup and Procedure

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Step-by-Step Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the temperature does not exceed 10°C.[13] The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.[4] Stir the mixture at 0°C for an additional 30 minutes.

-

Addition of the Pyrazole Substrate: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent like dichloromethane. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 60-120°C may be necessary.[1][5] Reaction times can range from a few hours to overnight.[13]

-

Workup:

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[9] This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base (e.g., sodium carbonate) until the mixture is neutral or slightly basic (pH 7-8).[13]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carbaldehyde.[13]

Key Considerations and Troubleshooting

-

Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. The presence of water can hydrolyze the Vilsmeier reagent and reduce the yield. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

-

Stoichiometry of Reagents: The ratio of DMF to POCl₃ can influence the reaction. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.[5]

-

Regioselectivity: Formylation of N-substituted pyrazoles typically occurs at the C4 position. However, the presence of strong directing groups on the pyrazole ring or the N-substituent can sometimes influence the regioselectivity.[14]

-

Substrate Reactivity: Electron-donating groups on the pyrazole ring increase its nucleophilicity and facilitate the reaction, often allowing for milder reaction conditions. Conversely, electron-withdrawing groups deactivate the ring and may require higher temperatures and longer reaction times.[5]

-

Side Reactions: In some cases, side reactions such as chlorination or the formation of bis-formylated products can occur, especially under harsh conditions.[4][5] Careful control of temperature and stoichiometry can help minimize these side products.

Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various pyrazole derivatives as reported in the literature.

| Substrate | DMF (eq.) | POCl₃ (eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | Excess | 2 | 120 | 2 | 65 | [3] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 5 | 2 | 120 | 2 | 55 | [5] |

| 3-Phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole | 5 | 14 | RT then heat | 17 | 65 | [13] |

| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole | 3 | 3 | 80-90 | 4 | Good | [2] |

Conclusion

The Vilsmeier-Haack formylation of pyrazoles is a robust and widely applicable method for the synthesis of valuable pyrazole-4-carbaldehyde intermediates. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to anhydrous conditions are paramount for achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical protocol to successfully implement this important transformation in their synthetic endeavors.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. ijacskros.com [ijacskros.com]

- 14. jocpr.com [jocpr.com]

Application Notes & Protocols: Leveraging 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde in Synthetic Chemistry

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3][4] The unique electronic properties and structural rigidity of the pyrazole ring make it an excellent bioisostere for amides, imidazoles, and other functional groups, enabling favorable interactions with biological targets.[4]

Within this esteemed class of heterocycles, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable and versatile building block for drug discovery and materials science. Its strategic importance lies in the orthogonal reactivity of its two key functional groups:

-

The Aldehyde Group (at C3): This electrophilic center is a gateway for a wide array of classical carbonyl chemistries, including condensations, olefinations, and reductive aminations. It allows for the facile introduction of diverse side chains and the construction of complex molecular architectures.

-

The Chloro Group (at C4): This halogen atom provides a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or alkyl substituents at the C4 position, a key vector for modulating pharmacological activity.

This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application in several high-impact synthetic transformations. The methodologies are presented with a focus on mechanistic understanding, empowering researchers to not only replicate but also adapt these protocols for their specific research objectives.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is paramount for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 175204-81-6 | [5] |

| Molecular Formula | C₅H₅ClN₂O | N/A |

| Molecular Weight | 144.56 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMF | N/A |

| Storage | Store in a cool, dry place away from light and moisture. Inert atmosphere recommended. | N/A |

Safety Note: As with all chlorinated organic compounds and aldehydes, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block: The Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. The electron-rich pyrazole ring then acts as a nucleophile, attacking the iminium ion. Subsequent hydrolysis of the resulting intermediate furnishes the desired aldehyde. The regioselectivity is dictated by the electronic properties of the pyrazole starting material.

Experimental Workflow Diagram

Caption: Figure 1. Vilsmeier-Haack Synthesis Workflow

Detailed Synthesis Protocol

This protocol is adapted from general procedures for pyrazole formylation.[9]

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1-methyl-4-chloropyrazole (starting material)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Formation: To a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white solid will form. Stir the mixture at 0 °C for an additional 30 minutes.

-

Reaction: Dissolve 1-methyl-4-chloropyrazole (1.0 eq.) in a minimal amount of DMF and add it to the Vilsmeier reagent mixture.

-

Heating: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step is highly exothermic and should be done slowly in a fume hood.

-

Neutralization: Stir the aqueous mixture until all the ice has melted. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution or cold 1M NaOH until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Core Synthetic Applications and Protocols

The aldehyde functionality is a versatile handle for constructing molecular diversity. Below are protocols for three fundamental transformations.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a classic reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.

Mechanistic Insight: A weak base like piperidine or triethylamine deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration yields the α,β-unsaturated product, a valuable intermediate for further functionalization (e.g., Michael addition).

Caption: Figure 2. Knoevenagel Condensation Scheme

Protocol: Synthesis of 2-((4-chloro-1-methyl-1H-pyrazol-3-yl)methylene)malononitrile This protocol is based on general condensation procedures.[10][11]

Materials:

-

This compound

-

Malononitrile

-

Ethanol (EtOH)

-

Piperidine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add malononitrile (1.1 eq.) to the solution.

-

Add a catalytic amount of piperidine (approx. 0.1 eq.).

-

Attach a condenser and heat the mixture to reflux. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours, typically indicated by the precipitation of the product.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure condensed product. Further purification is often not necessary.

Wittig Olefination: Aldehyde to Alkene Conversion

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[13] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[13][14]

Caption: Figure 3. Wittig Olefination Pathway

Protocol: Synthesis of 4-chloro-1-methyl-3-styryl-1H-pyrazole

Materials:

-

Benzyltriphenylphosphonium chloride

-

Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

Procedure:

-

Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add KOtBu (1.1 eq.) portion-wise. The mixture will turn a characteristic deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

-

Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the alkene product.

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most powerful methods for synthesizing amines.[15] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Insight: The key to a successful one-pot reductive amination is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion intermediate over the starting aldehyde.[16][17] This prevents premature reduction of the aldehyde and allows the reaction to proceed efficiently. NaBH(OAc)₃ is often preferred due to the lower toxicity compared to cyanide-based reagents.[16]

Caption: Figure 4. Reductive Amination Workflow

Protocol: Synthesis of N-benzyl-1-((4-chloro-1-methyl-1H-pyrazol-3-yl)methyl)amine

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in DCE.

-

Add benzylamine (1.1 eq.) followed by a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The addition may cause some effervescence.

-

Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC (typically 4-12 hours).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired secondary amine.

Conclusion

This compound stands out as a high-potential building block for synthetic and medicinal chemistry. The distinct reactivity of its aldehyde and chloro functionalities provides a robust platform for generating vast libraries of novel compounds. The protocols detailed herein for condensation, olefination, and reductive amination serve as a foundation for researchers to explore the rich chemistry of this scaffold. By leveraging these and other transformations, scientists can efficiently construct complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. This compound | 175204-81-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. organicreactions.org [organicreactions.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a particularly valuable derivative, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . We provide an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in drug discovery. Detailed, field-proven protocols are presented for its synthesis and subsequent elaboration into more complex molecular architectures, with a specific focus on the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their synthetic programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3][4] Its widespread success is attributable to its favorable physicochemical properties, metabolic stability, and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets. Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][5]

This compound emerges as a highly strategic intermediate for several reasons:

-

Orthogonal Reactivity: It possesses two distinct and chemoselectively addressable functional groups: an aldehyde and an aryl chloride.

-

Synthetic Versatility: The aldehyde group is a gateway to a multitude of classical transformations, including reductive amination, condensations, and oxidations.

-

Scaffold Elaboration: The chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities deep into the drug discovery process.

This combination of features enables the rapid generation of compound libraries with diverse substitution patterns, a critical activity in lead optimization.

Physicochemical Properties and Data

A summary of the key properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 175204-81-6 | [] |

| Molecular Formula | C₅H₅ClN₂O | [7] (analog) |

| Molecular Weight | 144.56 g/mol | [7] (analog) |

| Appearance | Light yellow to off-white solid | [7] (analog) |

| Purity | ≥95% (typically assessed by HPLC/NMR) | N/A |

| Storage | Store at 0-8 °C, protect from moisture | [7] (analog) |

Synthesis and Reaction Workflows

The primary route for synthesizing substituted pyrazole carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction employs a potent formylating agent, the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Principle: This protocol details the synthesis of the title compound from a pyrazolone precursor. The Vilsmeier reagent acts as both a chlorinating and formylating agent under these conditions, providing a direct and efficient route.[11][12]

Materials:

-

1-methyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition is crucial to control the temperature and prevent side reactions.

-

Precursor Addition: After stirring the Vilsmeier reagent for 30 minutes at 0 °C, add 1-methyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with stirring. Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.

-

Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A solid precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/EtOAc) or by flash column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry: Synthetic Protocols

The dual functionality of this compound allows for divergent synthesis of complex scaffolds.

Caption: Divergent reaction pathways from the title compound.

Protocol 2: Synthesis of Pyrazole-Phenoxy Derivatives (Kinase Inhibitor Scaffolds)

Application: This SNAr reaction is fundamental for creating scaffolds used in kinase inhibitors, where an aryl ether linkage often positions a key pharmacophore in a specific region of the ATP-binding site.[13] This protocol is adapted from a procedure used for a closely related analog.[13]

Materials:

-

This compound (1 equivalent)

-

Substituted phenol (e.g., 4-methylphenol) (1.2 equivalents)

-

Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Dimethyl sulfoxide (DMSO) or DMF, anhydrous

-

Water, Ethyl Acetate, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Setup: To a solution of the substituted phenol in anhydrous DMSO, add powdered KOH. Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.

-

Reaction: Add a solution of this compound in DMSO to the reaction mixture.

-